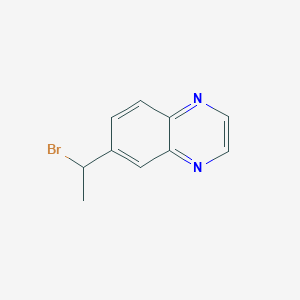

6-(1-Bromoethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

6-(1-bromoethyl)quinoxaline |

InChI |

InChI=1S/C10H9BrN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3 |

InChI Key |

LSMLEWVVHCOIKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=NC=CN=C2C=C1)Br |

Origin of Product |

United States |

Synthesis and Properties of 6 1 Bromoethyl Quinoxaline

Synthesis of the Precursor: 6-Ethylquinoxaline

The construction of the quinoxaline ring system is typically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net To synthesize 6-ethylquinoxaline, the logical starting materials would be 4-ethylbenzene-1,2-diamine (B74657) and glyoxal (B1671930).

Reaction Scheme:

In this reaction, the two amino groups of the diamine react sequentially with the two carbonyl groups of glyoxal to form the dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline system. This condensation is often carried out in a suitable solvent and may be catalyzed by a mild acid.

| Reactant | Product | Reagents/Conditions |

| 4-Ethylbenzene-1,2-diamine | 6-Ethylquinoxaline | Glyoxal, solvent (e.g., ethanol), mild acid catalyst (optional) |

Bromination of 6-Ethylquinoxaline

With the 6-ethylquinoxaline precursor in hand, the target compound, this compound, can be prepared through a benzylic bromination reaction. The ethyl group attached to the quinoxaline ring has a benzylic position (the carbon atom directly attached to the aromatic ring) which is susceptible to radical halogenation.

Reaction Scheme:

This transformation is typically achieved using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS). The reaction is usually carried out in a non-polar solvent, and the initiation is often achieved through the use of light or a radical initiator like benzoyl peroxide. This method selectively brominates the benzylic position of the ethyl group. sapub.org

| Reactant | Product | Reagents/Conditions |

| 6-Ethylquinoxaline | This compound | N-Bromosuccinimide (NBS), radical initiator (e.g., benzoyl peroxide), non-polar solvent (e.g., carbon tetrachloride), heat or light |

Reaction Mechanisms and Transformations of 6 1 Bromoethyl Quinoxaline and Analogues

Nucleophilic Substitution Reactions of Bromoalkyl Quinoxalines

The presence of a bromoalkyl group, such as the 1-bromoethyl moiety at the C6 position of a quinoxaline (B1680401) ring, provides a reactive site for nucleophilic substitution. This class of reactions is fundamental to the functionalization of the quinoxaline system. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a variety of nucleophiles.

Bromoalkyl quinoxalines readily react with primary and secondary amines, including nitrogen-containing heterocycles. These reactions typically proceed via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the bromide ion. For instance, studies on the analogous 6-fluoroquinoxalines, which also undergo nucleophilic aromatic substitution, demonstrate that reactions with various amines can be accelerated using microwave irradiation. mdpi.com The yields of these reactions are influenced by the nature of the amine; nitrogen-containing aromatic heterocycles often result in excellent yields, while the reactivity with aliphatic amines is subject to both nucleophilic character and steric hindrance. mdpi.com A double nucleophilic substitution is often preferred over intramolecular cyclization when 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide reacts with two equivalents of an amine. researchgate.net

Table 1: Nucleophilic Substitution of Substituted 6-Fluoroquinoxalines with Various Amines mdpi.com

| 6-Fluoroquinoxaline Reactant | Amine Nucleophile | Product Yield |

| 2,3-Difuryl-6-fluoroquinoxaline | Morpholine | 94% |

| 2,3-Difuryl-6-fluoroquinoxaline | Piperidine | 95% |

| 2,3-Dimethyl-6-fluoroquinoxaline | Morpholine | 85% |

| 2,3-Di-p-tolyl-6-fluoroquinoxaline | Morpholine | 82% |

| 2,3-Difuryl-6-fluoroquinoxaline | Imidazole | 97% |

| 2,3-Difuryl-6-fluoroquinoxaline | Pyrrole | 88% |

In quinoxaline derivatives with multiple potential reaction sites, regioselectivity becomes a critical factor. The position of nucleophilic attack is governed by the electronic landscape of the molecule. For example, in 6,7-dihalogenated quinoxaline 1,4-dioxides, nucleophilic substitution by amines occurs selectively at the C6 position. This preference is attributed to the electron-withdrawing effect of a cyano group located at the C2 position of the heterocycle, which enhances the electrophilicity of the C6 position. nih.gov

Similarly, studies on 2-monosubstituted quinoxalines show that the nature of the substituent at C2 influences subsequent nucleophilic substitution at C3. mdpi.com Less bulky alkyl groups like butyl at the C2 position allow for smooth substitution at C3 by a range of nucleophiles, whereas more sterically demanding groups or those with significant electronic effects (like amine or alkynyl groups) may restrict reactivity to only strong alkyl nucleophiles. mdpi.com The reaction of unsymmetrically substituted benzene-1,2-diamines with α-oxoaldehydes to form the quinoxaline ring itself is also a regioselective process, where the outcome is dependent on the relative nucleophilicity of the two amino groups, which is influenced by the electronic nature of substituents on the benzene (B151609) ring. thieme-connect.de

The introduction of one or two N-oxide groups into the quinoxaline ring system profoundly impacts its reactivity. The N-oxide moiety is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. nih.govthieme-connect.de This activation makes it possible to carry out nucleophilic substitution of leaving groups at positions 2, 3, 6, and 7 under relatively mild conditions. nih.gov

Specifically, 2-chloroquinoxaline (B48734) 1-oxide undergoes nucleophilic substitution much more readily than its non-oxidized counterpart. thieme-connect.de Experimental and computational data confirm that the N-oxide functional group, along with substituents at the C6 or C7 position, influences the product ratios in reactions with amines. researchgate.net The enhanced reactivity is also linked to the bioreduction of the N-oxide group, a process facilitated by electron-withdrawing substituents, which leads to the generation of reactive oxygen species and is a key aspect of the biological activity of these compounds. mdpi.com

Competing Intramolecular Cyclization Pathways

In appropriately substituted bromoalkyl quinoxalines, intramolecular cyclization can compete with or follow intermolecular nucleophilic substitution. This is a common and powerful method for synthesizing fused heterocyclic systems, such as imidazo[1,2-a]quinoxalines. nih.govresearchgate.net For instance, the reaction of a quinoxaline derivative with an appropriate alpha-aminoalcohol can lead to condensation followed by an intramolecular cyclization to furnish the imidazo[1,2-a]quinoxaline (B3349733) scaffold. nih.govresearchgate.net

In other cases, a direct competition exists between pathways. The thermolysis of certain 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones generates acyl(quinoxalin-2-yl)ketenes. nih.gov When these intermediates are generated from N⁵-unsubstituted precursors, they exclusively undergo intramolecular cyclization to form furoquinoxalines. nih.gov This intramolecular pathway effectively outcompetes potential intermolecular reactions. nih.gov Similarly, research on 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide shows a preference for a double nucleophilic substitution with amines over an intramolecular cyclization pathway. researchgate.net

Analysis of Electronic and Steric Effects on Reaction Outcomes

The outcome of reactions involving quinoxaline derivatives is highly dependent on the electronic and steric properties of the substituents on the ring.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert significant influence.

EWGs like nitro groups (–NO₂), halogens (e.g., –F, –Cl), and N-oxides activate the quinoxaline ring for nucleophilic attack by increasing the electrophilicity of the carbon atoms. nih.govmdpi.comnih.gov For example, the presence of a chlorine atom at the 6- or 7-position of quinoxaline-1,4-di-N-oxide derivatives enhances biological activity, whereas electron-donating methyl groups reduce it. mdpi.com This is because EWGs facilitate the bioreduction of the N-oxide, a key mechanism of action. mdpi.com

EDGs such as methoxy (B1213986) (–OCH₃) or thiol (–SH) groups increase the electron density of the aromatic system, particularly on the nitrogen atoms. nih.gov This can make the ring less reactive towards nucleophiles.

Steric Effects: The size of substituents can hinder the approach of a nucleophile, affecting reaction rates and yields. In the nucleophilic substitution on 2-substituted quinoxalines, a less bulky substituent like a butyl group at C2 allows for easier reaction at C3 compared to a more sterically demanding phenyl group. mdpi.com This steric hindrance can be the deciding factor in whether a reaction proceeds or requires more forceful conditions.

Table 2: Influence of Functional Groups on Quinoxaline Properties nih.gov

| Functional Group | Position | Type | Effect on Reactivity/Properties |

| Carboxylic Acid | C5 | Electron-withdrawing | Important for otoprotective activity against aminoglycosides. nih.gov |

| Carboxylic Acid | C2 or C6 | Electron-withdrawing | Showed marginal or no protective activity compared to C5 substitution. nih.gov |

| Nitro Group | - | Electron-withdrawing | Creates localized electron-deficient sites, modifying interactions with biological targets. nih.gov |

| Methoxy/Thiol | - | Electron-donating | Increases electron availability of the quinoxaline's nitrogen atoms. nih.gov |

| Halogens | - | Electron-withdrawing | Common in drug discovery; can act as Lewis bases or acids. nih.gov |

Proposed Reaction Mechanisms (e.g., Beirut Reaction)

While not a reaction of 6-(1-bromoethyl)quinoxaline, the Beirut Reaction is a cornerstone in the synthesis of its N-oxide analogues and is crucial for understanding the formation of the activated quinoxaline scaffold. It describes the condensation of a benzofuroxan (B160326) (a benzofurazan (B1196253) oxide) with a compound containing an active methylene (B1212753) group, such as a β-dicarbonyl compound or an enamine, to yield a quinoxaline-1,4-dioxide. sbq.org.brmdpi.commdpi.com

The generally accepted mechanism proceeds as follows:

Enolate/Enamine Formation: A base, such as triethylamine, deprotonates the α-methylene carbon of the β-dicarbonyl compound to form a nucleophilic enolate ion. scispace.com

Nucleophilic Attack: The enolate attacks one of the electrophilic nitrogen atoms of the benzofuroxan, leading to the opening of the furoxan ring and forming an initial intermediate. sbq.org.bryoutube.com

Cyclization: An intramolecular nucleophilic attack occurs where the imino-oxide anion attacks the carbonyl group of the former enolate moiety. sbq.org.br

Dehydration/Rearomatization: The resulting cyclic intermediate eliminates a molecule of water to restore the aromaticity of the system, yielding the final quinoxaline-1,4-dioxide product. sbq.org.br

This reaction is versatile, allowing for the synthesis of a wide array of substituted quinoxaline-1,4-dioxides, which are precursors to compounds like the bromoalkyl derivatives discussed herein. mdpi.com

Advanced Spectroscopic and Structural Characterization of Bromoethyl Quinoxaline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for determining the structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

A ¹H NMR spectrum for 6-(1-Bromoethyl)quinoxaline would be expected to provide key information regarding the chemical shifts, integration, and coupling constants of the protons. The aromatic protons on the quinoxaline (B1680401) ring system would appear in the downfield region of the spectrum. The protons of the bromoethyl group—the methine (CH) and the methyl (CH₃) protons—would exhibit characteristic shifts and splitting patterns. Specifically, the methine proton, being adjacent to both the quinoxaline ring and the bromine atom, would likely appear as a quartet, while the methyl protons would appear as a doublet. However, specific experimental ¹H NMR data for this compound could not be located in the reviewed literature.

Table 1: Anticipated ¹H NMR Data for this compound

| Proton | Anticipated Chemical Shift (ppm) | Anticipated Multiplicity | Anticipated Coupling Constant (J) in Hz |

|---|---|---|---|

| Quinoxaline Aromatic Protons | ~7.5 - 9.0 | Multiplets/Doublets | - |

| -CH(Br)CH₃ (Methine) | ~5.0 - 6.0 | Quartet (q) | ~7 |

| -CH(Br)CH₃ (Methyl) | ~1.8 - 2.5 | Doublet (d) | ~7 |

Note: This table represents predicted values based on analogous structures, as specific experimental data for this compound is not available.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for each of the carbon atoms in the quinoxaline core and the bromoethyl side chain. The carbons of the quinoxaline ring would resonate in the aromatic region, while the aliphatic carbons of the bromoethyl group would appear in the upfield region. No specific experimental ¹³C NMR data for this compound has been reported in the available literature.

Table 2: Anticipated ¹³C NMR Data for this compound

| Carbon | Anticipated Chemical Shift (ppm) |

|---|---|

| Quinoxaline Aromatic Carbons | ~120 - 150 |

| -C(Br)HCH₃ (Methine) | ~40 - 55 |

| -C(Br)HCH₃ (Methyl) | ~20 - 30 |

Note: This table represents predicted values based on analogous structures, as specific experimental data for this compound is not available.

Mass Spectrometry and Infrared Spectroscopy for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns could also provide structural information about the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending of the aromatic quinoxaline ring, as well as vibrations corresponding to the C-N bonds within the ring. Additionally, characteristic absorptions for the aliphatic C-H bonds and the C-Br bond of the bromoethyl group would be anticipated. Specific experimental MS and IR data for this compound are not available in the reviewed scientific literature.

Table 3: Anticipated Spectroscopic Data for this compound

| Technique | Anticipated Salient Features |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak with characteristic bromine isotopic pattern. |

| Infrared (IR) Spectroscopy | Aromatic C-H and C=C/C=N stretching; Aliphatic C-H stretching; C-Br stretching. |

Note: This table represents predicted values based on analogous structures, as specific experimental data for this compound is not available.

Elemental Analysis

Elemental analysis is a technique used to determine the elemental composition of a compound. For this compound (C₁₀H₉BrN₂), the theoretical elemental composition would be calculated based on its molecular formula. Experimental values from an elemental analyzer would then be compared to these theoretical values to confirm the purity and empirical formula of a synthesized sample. No published experimental elemental analysis data for this compound could be located.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₉BrN₂)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 50.66 |

| Hydrogen (H) | 3.83 |

| Bromine (Br) | 33.70 |

| Nitrogen (N) | 11.81 |

Note: This table represents calculated theoretical values.

Advanced Applications of Quinoxaline Derivatives with Halogenated Alkyl Side Chains

Applications in Organic Electronics and Optoelectronic Devices

Electron Transport Materials (ETMs)

There is no available research data on the use of 6-(1-Bromoethyl)quinoxaline as an electron transport material.

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs)

No published studies were found that investigate or report the application of this compound as a non-fullerene acceptor in organic solar cells.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

There is no evidence in published research of this compound being utilized in the development of thermally activated delayed fluorescence emitters.

Components in Organic Light-Emitting Diodes (OLEDs)

No data is available regarding the application of this compound as a component in organic light-emitting diodes.

Fluorescent Materials and Probes

The potential of this compound as a fluorescent material or probe has not been reported in the scientific literature.

Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline (B1680401) derivatives are recognized for their utility in optoelectronic applications, particularly as components in sensitizers for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net Their strong electron-accepting nature, stemming from the two symmetric unsaturated nitrogen atoms in the pyrazine (B50134) ring, makes them excellent candidates for the electron acceptor component in donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) organic dyes. case.edubeilstein-journals.orgrsc.org

In a typical D-π-A architecture for a DSSC sensitizer, the quinoxaline moiety functions as the primary electron acceptor. researchgate.net This structural versatility allows for molecular engineering to fine-tune the dye's electronic and photovoltaic properties. case.edubit.edu.cn For a molecule like this compound, the quinoxaline core would serve as the electron-accepting unit. The bromoethyl side chain could be envisioned as a modifiable position. While not a conventional anchoring group itself, the bromine atom provides a reactive site for introducing functionalities, such as cyanoacrylic acid, which are effective at anchoring the dye to the titanium dioxide (TiO₂) semiconductor surface. researchgate.net

| Component | Function | Example Moiety | Role of this compound |

| Donor (D) | Provides electrons upon photoexcitation. | Triphenylamine, Phenothiazine | Could be attached to the quinoxaline core at other positions. |

| π-Bridge | Facilitates electron transfer from donor to acceptor. | Thiophene, Phenyl | The quinoxaline ring itself can be part of the conjugated system. |

| Acceptor (A) | Pulls electrons, facilitating charge separation. | Quinoxaline, Cyanoacrylic acid | The quinoxaline core acts as an acceptor. The bromoethyl group is a site for attaching an anchoring group. |

| Anchor | Binds the dye to the semiconductor (e.g., TiO₂) surface. | Carboxylic acid, Cyanoacrylic acid | Could be introduced by substituting the bromine atom. |

Design and Development of Ligands for Catalysis

The nitrogen atoms within the quinoxaline ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows quinoxaline derivatives to serve as ligands in coordination chemistry, with applications in catalysis. mdpi.comisca.me The presence of a halogenated alkyl side chain, as in this compound, introduces both steric and electronic modifications and a chiral center, which can be exploited in catalyst design.

Quinoxaline and its derivatives can act as bidentate or bridging ligands, coordinating with a variety of first-row transition metals including Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comisca.in The coordination typically occurs through the two nitrogen atoms of the pyrazine ring, forming stable chelate structures. isca.me The resulting metal complexes exhibit diverse geometries, such as tetrahedral, octahedral, or distorted square planar, depending on the metal ion and other coordinating ligands. isca.meisca.in For instance, complexes of 2-(2′-pyridyl)quinoxaline demonstrate the chelating ability of the quinoxaline framework. mdpi.com The coordination of quinoxaline-based ligands to transition metals has been confirmed through techniques like IR spectroscopy, and the resulting complexes often show interesting electrochemical and thermal behaviors. isca.innih.gov The 1-bromoethyl substituent on the 6-position of the quinoxaline ring would influence the ligand's steric bulk and electronic properties, thereby affecting the geometry and stability of the resulting metal complex.

| Metal Ion | Typical Coordination Geometry with Quinoxaline Ligands | Reference |

| Co(II) | Tetrahedral, Octahedral | isca.innih.gov |

| Ni(II) | Octahedral, Square Planar | isca.innih.gov |

| Cu(II) | Distorted Octahedral, Square Planar | isca.menih.gov |

| Zn(II) | Tetrahedral, Octahedral | isca.innih.gov |

| Ir(III) | Distorted Octahedral | acs.orgnih.gov |

A key feature of this compound is the presence of a stereocenter at the carbon atom bonded to the bromine. This inherent chirality makes it a valuable candidate for a chiral ligand in asymmetric catalysis. mdpi.com Chiral ligands are essential for creating a specific chiral environment around a metal center, which allows for the enantioselective synthesis of molecules. oup.commdpi.com By coordinating a metal, a chiral quinoxaline derivative can transfer its stereochemical information to the catalytic active site, guiding the stereochemical outcome of a reaction.

The design of chiral ligands often relies on C₂ symmetry to reduce the number of possible diastereomeric transition states, a principle that has led to the development of "privileged" ligand families like BINAP and Salen. merckmillipore.com While this compound is not C₂-symmetric, its single chiral center can still induce asymmetry. Such ligands have been successfully used in a range of transition-metal-catalyzed reactions. mdpi.com For example, quinoxaline-containing ligands have been used in zinc-catalyzed copolymerization of CO₂ and epoxides, where the ligand acts to control the catalytic activity. znaturforsch.comresearchgate.net The development of new chiral ligands is a dynamic area of research, and the unique stereoelectronic profile of a chiral bromo-functionalized quinoxaline could be beneficial for creating novel asymmetric catalysts. oup.com

The catalytic properties of a metal complex are heavily influenced by the electronic nature of its ligands. oup.com Substituents on the ligand framework can be used to tune the electron density at the metal center, thereby modulating its reactivity, selectivity, and redox potential. acs.orgescholarship.org In this compound, the bromine atom acts as an electron-withdrawing group, which can subtly alter the electronic properties of the quinoxaline ring system.

This electronic tuning is a powerful strategy in catalyst design. For example, in iridium(III) complexes with orthometalated quinoxaline ligands, modifications to the ligand structure allow for the fine-tuning of phosphorescent peak wavelengths from 622 to 649 nm. nih.gov These changes are a direct result of altering the energy levels of the molecular orbitals through ligand modification. Similarly, cyclic voltammetry studies show that the oxidation and reduction potentials of these complexes can be systematically varied. acs.orgnih.gov By modifying the this compound ligand—for instance, by replacing the bromine with other functional groups or adding substituents to other parts of the ring—one could systematically alter the Lewis acidity of the coordinated metal and the stability of catalytic intermediates, thereby optimizing the performance of the catalyst for a specific transformation.

Integration into Advanced Material Scaffolds

The rigid, planar, and aromatic structure of the quinoxaline core makes it an attractive building block for constructing highly ordered, porous materials. The reactive handle provided by the bromoethyl group allows for further functionalization, making these derivatives versatile components for advanced material scaffolds.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net The quinoxaline linkage, typically formed via an irreversible cycloaromatization reaction, is known to impart high chemical stability to the resulting framework, allowing it to remain robust even under strong acidic or basic conditions. rsc.org

While the direct synthesis of a COF from a this compound monomer would require other reactive groups on the molecule (like amines or aldehydes), a more prominent application lies in the post-synthetic modification of existing quinoxaline-based COFs. nih.gov A pre-synthesized COF containing quinoxaline units could be designed to have reactive sites where the 6-(1-bromoethyl) moiety can be attached. More practically, a quinoxaline-based COF could be functionalized with groups that can be subsequently brominated and alkylated, or a monomer bearing the bromoethyl group could be incorporated in small amounts during COF synthesis. This post-synthetic modification enables the introduction of specific chemical functionalities within the nanopores of the COF. nih.gov The bromoethyl group, being a reactive alkyl halide, can serve as an electrophilic site for nucleophilic substitution, allowing for the covalent attachment of various functional molecules, catalysts, or sensing units within the COF's channels. This strategy opens up possibilities for creating bespoke materials for applications such as gas separation, catalysis, and sensing. rsc.orgmdpi.com

Chemically Controllable Switches

The strategic incorporation of halogenated alkyl side chains onto a quinoxaline scaffold, such as in this compound, presents a compelling avenue for the development of chemically controllable molecular switches. While direct experimental realization of a switch based specifically on this compound is not extensively documented in publicly available research, the inherent chemical reactivity of its bromoethyl group provides a strong theoretical foundation for its potential application in this domain. The principle of a chemically controllable switch lies in the molecule's ability to exist in at least two distinct states, with the transition between these states being triggered by a specific chemical input, leading to a measurable change in the system's properties.

The key to the potential switching capability of this compound is the carbon-bromine bond in the ethyl side chain. This bond is susceptible to nucleophilic substitution reactions. The introduction of a suitable nucleophile could displace the bromide ion, leading to the formation of a new covalent bond and, consequently, a new derivative of the original molecule. This transformation would alter the steric and electronic properties of the side chain, thereby constituting a change of state for the molecular switch.

For instance, the reaction of this compound with a bulky nucleophile would result in a significant increase in the steric hindrance around the 6-position of the quinoxaline ring. This change in molecular architecture could be harnessed to control intermolecular interactions or the binding affinity of the quinoxaline moiety to a target receptor. Conversely, reaction with a small, charge-modifying nucleophile could alter the electronic properties of the molecule, which could be detected through changes in its spectroscopic signature (e.g., fluorescence or UV-Vis absorption).

The reversibility of such a switch would depend on the nature of the chemical transformation. While a simple nucleophilic substitution is generally not reversible, a carefully designed system could incorporate further reactive sites to allow for a chemical process that restores the original bromoethyl group or cycles through a series of distinct states.

Detailed Research Findings (Hypothetical Framework)

To illustrate the potential of this compound as a chemically controllable switch, we can consider a hypothetical system where the "ON" and "OFF" states are defined by the chemical nature of the side chain at the 6-position.

"OFF" State: this compound. In this state, the bromoethyl group has specific steric and electronic characteristics.

"ON" State: The product of the reaction of this compound with a specific nucleophile.

The performance of such a switch would be evaluated based on several key parameters, which are presented in the following data tables within a theoretical framework.

Table 1: Hypothetical Switching Parameters with Different Nucleophiles

| Nucleophile | Product | Switching Condition | Potential Property Change |

| Azide (N₃⁻) | 6-(1-Azidoethyl)quinoxaline | Room Temperature, Polar Aprotic Solvent | Altered spectroscopic properties, potential for further "click" chemistry |

| Thiophenolate (PhS⁻) | 6-(1-(Phenylthio)ethyl)quinoxaline | Mild Heating, Ethanol | Increased steric bulk, modified electronic properties |

| Pyridine | [1-(Quinoxalin-6-yl)ethyl]pyridinium bromide | Room Temperature, Acetonitrile | Introduction of a positive charge, significant change in solubility and electronic structure |

Table 2: Potential Spectroscopic Shifts upon Switching

| State | Compound | λ_max (absorption) (nm) (Hypothetical) | Emission Wavelength (nm) (Hypothetical) |

| OFF | This compound | 315 | 360 |

| ON | 6-(1-Azidoethyl)quinoxaline | 320 | 365 |

| ON | 6-(1-(Phenylthio)ethyl)quinoxaline | 325 | 370 |

| ON | [1-(Quinoxalin-6-yl)ethyl]pyridinium bromide | 340 | 400 (quenched or shifted) |

The research into quinoxaline derivatives with halogenated alkyl side chains is a promising field for the development of novel molecular devices. The reactivity of the C-Br bond in this compound provides a chemically addressable handle that could be exploited to create sophisticated, chemically controllable switches for a variety of applications in materials science and biotechnology. Further experimental investigation is necessary to fully realize and characterize the potential of this and related compounds as functional molecular switches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.